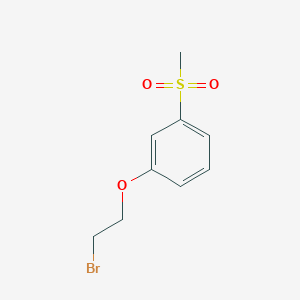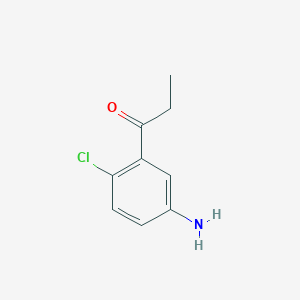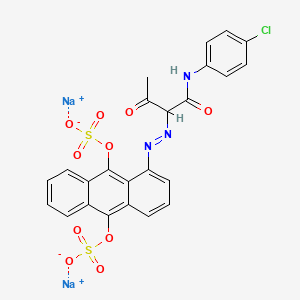
1-(2-Bromoethoxy)-3-methanesulfonylbenzene
Descripción general
Descripción
1-(2-Bromoethoxy)-3-methanesulfonylbenzene (BEMSB) is an organic compound composed of a benzene ring with two attached methylsulfonyl groups and a bromoethoxy group. It is a colorless solid with a melting point of 101-103°C and a boiling point of 211-213°C. BEMSB is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Friedel–Crafts-Type Alkylation: Bromodifluoro(phenylsulfanyl)methane, similar in reactivity to the compound of interest, undergoes Friedel–Crafts-type alkylation, indicating potential applications in synthesizing thioesters, benzophenones, and xanthone derivatives, which are important in pharmaceutical and organic synthesis (Kuhakarn et al., 2011).
- Synthesis of Dendritic Polyethers: New dendritic polyethers with functional end groups have been synthesized, suggesting the use of bromoethoxy compounds in the creation of complex dendritic structures for applications in nanotechnology and materials science (Díez-Barra et al., 2004).
Catalysis and Organic Transformations
- One-Pot Synthesis of Benzoxazoles: Demonstrated effective catalysis for synthesizing benzoxazoles directly from carboxylic acids, highlighting the compound's potential role in facilitating complex organic reactions and synthesizing biologically active molecules (Kumar et al., 2008).
Materials Science and Engineering
- Design and Synthesis of Highly Charged Cation-radical Salts: This research outlines the synthesis of macromolecules with multiple redox-active sites, showcasing the potential of bromo-substituted compounds in creating materials with unique electron transfer properties for electronic applications (Rathore et al., 2001).
Environmental and Green Chemistry
- Activation of Methane to CH3+: Describes a direct method for converting methane and sulfur trioxide into methanesulfonic acid, illustrating the role of sulfonic acid derivatives in industrial chemistry and highlighting the environmental benefits of direct methane utilization (Díaz-Urrutia & Ott, 2019).
Advanced Synthetic Techniques
- Rapid Microwave-assisted Cleavage: A new method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid, pointing towards efficient synthetic pathways for removing protecting groups or synthesizing desmethyl precursors in drug development (Fredriksson & Stone-Elander, 2002).
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(11,12)9-4-2-3-8(7-9)13-6-5-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASPJOZLITVABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)



![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)


![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)




